molecular formula C5H3Cl2NO2S B2872586 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid CAS No. 1783953-25-2

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2872586
CAS No.: 1783953-25-2
M. Wt: 212.04
InChI Key: MZKBSIOEYNFNMB-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with chlorine atoms at positions 2 and 5, and an acetic acid moiety at position 3. Its sodium salt, sodium 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate (C₅H₂Cl₂NNaO₂S), has a molecular weight of 195.61 . This compound is structurally related to pharmacologically active thiazole derivatives, which are often explored for enzyme inhibition, antimicrobial activity, and drug development due to their electron-rich aromatic systems and ability to engage in hydrogen bonding .

Properties

IUPAC Name

2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-2(1-3(9)10)8-5(7)11-4/h1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKBSIOEYNFNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=N1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2,5-dichlorothiazole with acetic acid or its derivatives. One common method is the condensation of 2,5-dichlorothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thiazoles: Products formed by substitution of chlorine atoms.

    Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the thiazole ring or acetic acid group.

    Condensation Products: Esters or amides formed by condensation reactions.

Scientific Research Applications

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In agriculture, it may disrupt the metabolic pathways of pests or pathogens, providing protective effects for crops[8][8].

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : Aryl substituents (e.g., chlorophenyl in ) improve membrane permeability but may reduce solubility.
  • Stereoelectronic Effects : The dichloro compound’s compact structure contrasts with bulkier analogs like the chlorobenzoyl derivative, which showed superior binding in enzyme inhibition studies .

Physicochemical Properties

  • Solubility: The sodium salt of the dichloro compound (195.61 g/mol) is more water-soluble than its neutral form, whereas methyl-substituted analogs (e.g., C₇H₉NO₂S) exhibit moderate solubility in organic solvents .

Biological Activity

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is notable for its applications in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceuticals with antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Target Interactions:
Thiazole derivatives, including this compound, interact with multiple biological targets, influencing various biochemical pathways. These compounds are known to exhibit a range of effects due to their ability to modulate enzyme activities and receptor interactions.

Biochemical Pathways:
The compound has been implicated in several biological activities:

  • Antioxidant Activity: Reduces oxidative stress by scavenging free radicals.
  • Antimicrobial Effects: Effective against a variety of pathogens.
  • Anticancer Properties: Induces apoptosis in cancer cells and inhibits tumor growth.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria, including resistant strains .
AnticancerDemonstrates cytotoxic effects on various cancer cell lines (e.g., A549, Caco-2) with significant IC50 values .
Anti-inflammatoryShows potential in reducing inflammation markers and mediators.
NeuroprotectiveMay protect neuronal cells from damage in various models of neurodegeneration.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values indicated potent efficacy compared to standard antibiotics .

Anticancer Activity

Research involving this compound has shown promising results in inhibiting the growth of cancer cell lines. For instance:

  • A549 (Lung Cancer): IC50 values were reported at approximately 10 µM, indicating strong cytotoxicity.
  • Caco-2 (Colon Cancer): Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazole ring or substituents on the acetic acid moiety can enhance or diminish its efficacy. For example:

  • Substituting electron-withdrawing groups increases antimicrobial potency.
  • The presence of halogens has been correlated with improved anticancer activity due to enhanced interactions with target proteins .

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